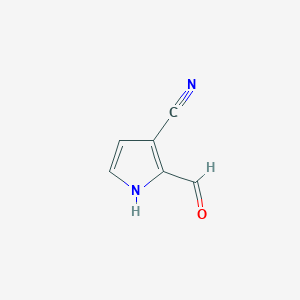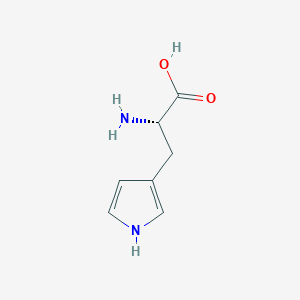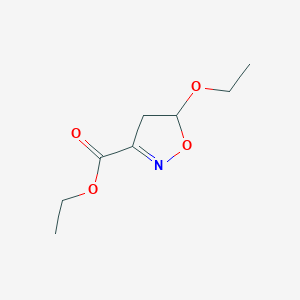
Dimethyldiphenylphosphonium iodide
描述
Dimethyldiphenylphosphonium iodide is a chemical compound with the molecular formula C14H16IP . It is a phosphonium salt that is often used in organic synthesis and various chemical reactions. The compound is known for its crystalline form and is typically white in color. It has a molecular weight of 342.16 g/mol and a melting point of 246-249°C .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyldiphenylphosphonium iodide can be synthesized through the reaction of diphenylphosphine with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as acetonitrile or dichloromethane. The reaction conditions usually involve moderate temperatures and the use of a base like triethylamine to facilitate the formation of the phosphonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired product .
化学反应分析
Types of Reactions
Dimethyldiphenylphosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used .
科学研究应用
Dimethyldiphenylphosphonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound is used in studies involving phosphonium-based compounds and their interactions with biological molecules.
Medicine: Research into phosphonium salts has explored their potential use in drug delivery systems due to their ability to interact with cellular membranes.
作用机制
The mechanism by which dimethyldiphenylphosphonium iodide exerts its effects involves the formation of phosphonium ylides, which are highly reactive intermediates. These ylides can participate in various chemical reactions, including the Wittig reaction, where they react with carbonyl compounds to form alkenes. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the phosphonium ylide .
相似化合物的比较
Similar Compounds
Triphenylphosphonium iodide: Similar in structure but with three phenyl groups instead of two.
Tetramethylphosphonium iodide: Contains four methyl groups instead of two phenyl and two methyl groups.
Dimethylphenylphosphonium iodide: Similar but with only one phenyl group and three methyl groups.
Uniqueness
Dimethyldiphenylphosphonium iodide is unique due to its specific combination of two phenyl groups and two methyl groups attached to the phosphonium center. This structure imparts distinct reactivity and properties compared to other phosphonium salts, making it valuable in specific synthetic applications .
属性
IUPAC Name |
dimethyl(diphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUUYLPGOWCNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455213 | |
| Record name | Dimethyldiphenylphosphoniumiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-88-5 | |
| Record name | NSC158461 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyldiphenylphosphoniumiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldiphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Dimethyldiphenylphosphonium Iodide?
A1: this compound (C14H16P+.I-) features a tetrahedral phosphorus center with no direct interactions with the iodide anion. [, ] This characteristic tetrahedral geometry around the phosphorus atom is typical for phosphonium salts. []
Q2: Are there any other interesting structural features of this compound?
A2: Yes, when this compound crystallizes with copper(I) iodide, it forms a unique two-dimensional Cu-I sheet structure. [] In this structure, denoted as {(C14H16P)[Cu5I6]}n, the dimethyldiphenylphosphonium cations are located between the Cu-I sheets. Interestingly, there's a clear separation between the inorganic and organic parts within the crystal structure. []
Q3: How does the structure of this compound compare to similar compounds?
A3: this compound is isostructural with its bromide counterpart, Dimethyldiphenylphosphonium Bromide (C14H16P+.Br-). [] This means they share the same crystal structure, highlighting the minimal influence of the halogen anion on the overall packing arrangement.
Q4: Has the reactivity of this compound been investigated?
A4: While not directly addressed in the provided abstracts, a related study investigated the alkaline hydrolysis kinetics of cyclic phosphonium salts, including 9,9-dimethyl-9-phosphoniafluorene iodide and 10,10-dimethylphenoxaphosphonium iodide. [] Notably, under the same conditions, this compound showed negligible hydrolysis. This difference in reactivity suggests the importance of ring strain and its influence on the reactivity of these phosphonium salts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1610964.png)

![N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1610969.png)




![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)

![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)

![1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B1610985.png)
